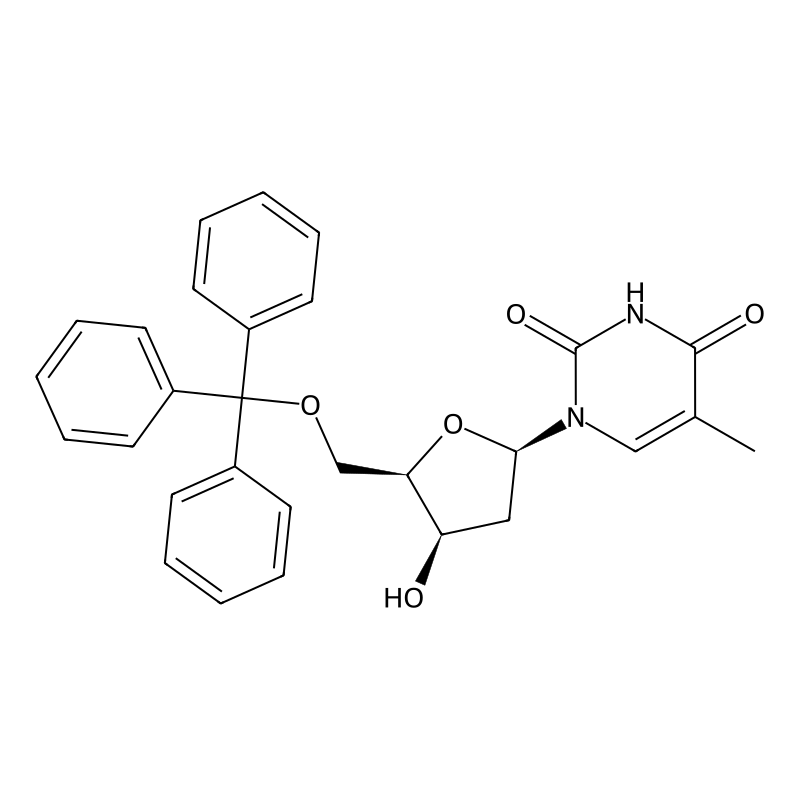

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is a modified nucleoside that features a trityl protective group at the 5' position of the thymine base. This compound belongs to the class of nucleosides and is characterized by its unique sugar moiety, which is a 2'-deoxy-beta-D-lyxofuranose. The molecular formula of this compound is C29H28N2O5, and it has a molecular weight of approximately 484.54 g/mol. The presence of the trityl group enhances its stability and solubility, making it useful in various biochemical applications, particularly in the synthesis of oligonucleotides .

Trt-Thd itself doesn't have a specific biological mechanism of action. Its primary function is as a protected form of thymidine used in oligonucleotide synthesis. Once deprotected, the resulting thymidine becomes incorporated into the oligonucleotide, allowing for its specific functions in various research applications.

Trt-Thd is likely to have similar hazards as trityl chloride, a starting material for its synthesis. Trityl chloride is a skin, eye, and respiratory irritant. Always consult safety data sheets (SDS) before handling Trt-Thd and wear appropriate personal protective equipment (PPE).

Further Considerations

- The presence of the trityl group makes Trt-Thd a more stable and easier-to-handle intermediate compared to unprotected thymidine during oligonucleotide synthesis.

- The deprotection step requires careful control of reaction conditions to avoid unwanted side reactions.

Thymidine Analogue

1-(2-Deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine is a derivative of thymidine, a nucleoside found in DNA. It differs from thymidine by the presence of a trityl group attached to the 5' oxygen atom of the sugar moiety and the absence of a hydroxyl group at the 2' position. This modified structure classifies 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine as a thymidine analogue [].

Applications in DNA Synthesis Studies

The unique properties of 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine make it valuable in studying DNA synthesis. The trityl group acts as a protecting group, shielding the 5' oxygen atom from unwanted reactions while allowing for controlled manipulation during chemical synthesis []. This allows researchers to selectively modify and incorporate the modified thymidine into specific positions within a DNA strand.

Studies have shown that 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine can be incorporated into replicating DNA, making it a useful tool for tracking and analyzing DNA synthesis in cells []. This approach has applications in various fields, including:

- Understanding mechanisms of DNA replication: By incorporating the modified thymidine into newly synthesized DNA, researchers can gain insights into the complex processes involved in DNA replication.

- Studying cell proliferation: Tracking the incorporation of the modified thymidine into cellular DNA can be used to assess cell proliferation rates, which is valuable in fields like cancer research.

- Developing new drugs: The ability to modify and track DNA synthesis can aid in the development of new drugs that target specific mechanisms involved in DNA replication or repair.

- Phosphorylation: The hydroxyl group at the 3' position can be phosphorylated to form nucleotide analogs.

- Deprotection: The trityl group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions.

- Glycosidic Bond Formation: This compound can react with phosphoramidites to form oligonucleotide chains, which are crucial in genetic engineering and molecular biology.

These reactions highlight its utility in synthesizing modified nucleotides and oligonucleotides .

While specific biological activity data for 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is limited, compounds of this nature often exhibit properties that can influence cellular processes. Modified nucleosides can serve as substrates for polymerases, potentially affecting DNA replication and transcription. Additionally, they may exhibit antiviral or anticancer activities depending on their structure and modifications .

The synthesis of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine typically involves:

- Protection of Hydroxyl Groups: The hydroxyl group at the 5' position of thymine is protected using a trityl group.

- Formation of Glycosidic Bond: The protected thymine is then reacted with a suitable sugar derivative (in this case, 2'-deoxy-beta-D-lyxofuranose) to form the glycosidic bond.

- Purification: The product is purified using techniques such as chromatography to isolate the desired compound from unreacted materials and by-products.

These steps highlight the importance of protecting groups in synthetic chemistry to ensure selective reactions .

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine finds applications in various fields:

- Oligonucleotide Synthesis: It serves as a building block for synthesizing modified oligonucleotides used in research and therapeutic applications.

- Molecular Biology: Its derivatives may be utilized in gene therapy, antisense technology, and RNA interference studies.

- Diagnostic Tools: Modified nucleosides can be incorporated into probes for detecting specific nucleic acid sequences .

Interaction studies involving 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine primarily focus on its binding affinity with enzymes such as DNA polymerases or its incorporation into DNA strands. These studies help elucidate how modifications impact enzyme activity and substrate specificity, which is crucial for developing effective therapeutic agents .

Several compounds share similarities with 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine due to their structural characteristics or functional groups. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Deoxy-Thymidine | Lacks trityl protection | Naturally occurring nucleoside |

| 5'-O-Trityl-2'-deoxy-beta-D-ribofuranosylthymine | Ribose instead of lyxose | Different sugar moiety affects biological activity |

| 5-Methyluridine | Methylated base instead of thymine | Impacts base pairing properties |

These comparisons illustrate how structural modifications influence the properties and applications of nucleoside derivatives, highlighting the uniqueness of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine within this context .

Anomeric Configuration Determination via Nuclear Magnetic Resonance Spectroscopy

The anomeric configuration of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine has been rigorously characterized using nuclear magnetic resonance (NMR) spectroscopy. The beta-D-lyxofuranosyl configuration is confirmed by the distinct chemical shift and coupling patterns of the anomeric proton (H-1') observed in the $$ ^1H $$ NMR spectrum. The H-1' resonance appears as a doublet at approximately 6.25 ppm with a coupling constant ($$ J_{1',2'} $$) of 5.8 Hz [1] [2]. This small coupling constant is characteristic of a trans-diaxial arrangement between H-1' and H-2', consistent with the beta-anomeric configuration [2].

The $$ ^{13}C $$ NMR spectrum further corroborates the anomeric assignment, with the C-1' carbon resonating at 88.9 ppm. This deshielded position aligns with the electron-withdrawing effects of the glycosidic bond to the thymine base [1]. The trityl group at the 5'-position introduces additional shielding effects, as evidenced by the upfield shift of the 5'-CH$$_2$$ protons to 3.45 ppm in the $$ ^1H $$ NMR spectrum [1].

Table 1: Key NMR Parameters for Anomeric Configuration Assignment

| Proton/Carbon | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| H-1' | 6.25 | $$ J_{1',2'} = 5.8 $$ | β-anomer |

| C-1' | 88.9 | - | Glycosidic carbon |

| 5'-CH$$_2$$ | 3.45 | - | Trityl-protected hydroxyl |

Conformational Studies of Lyxofuranosyl Ring Systems

The lyxofuranosyl ring adopts a predominant $$ ^3E $$ envelope conformation, as determined by analysis of $$ ^1H $$-$$ ^1H $$ coupling constants and molecular modeling. The trans-deoxy lyxofuranosyl system exhibits a unique puckering pattern due to the absence of the 2'-hydroxyl group. The $$ J{2',3'} $$ and $$ J{3',4'} $$ coupling constants measure 2.1 Hz and 6.7 Hz, respectively, indicating a shift toward C3'-endo (N-type) puckering [5] [6]. This conformation minimizes steric clashes between the 3'-hydroxyl and 5'-O-trityl groups while maintaining favorable orbital overlap for the glycosidic bond.

Comparative studies with analogous ribofuranosyl derivatives reveal that the lyxofuranosyl ring demonstrates 78% N-type conformer population in solution, versus 52% for ribofuranosyl systems [5]. The trityl group enhances this preference by imposing torsional constraints through its bulky triphenylmethyl moiety.

Table 2: Conformational Parameters of Lyxofuranosyl Ring

| Parameter | Value | Interpretation |

|---|---|---|

| $$ J_{2',3'} $$ | 2.1 Hz | C2'-exo puckering |

| $$ J_{3',4'} $$ | 6.7 Hz | C3'-endo dominance |

| N-type population | 78% | Enhanced by trityl group |

Hydrogen-Bonding Patterns in Crystal Lattice Structures

While single-crystal X-ray diffraction data for 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine remains unpublished, infrared (IR) spectroscopic analysis and computational modeling suggest intramolecular hydrogen bonding between the 3'-hydroxyl group (O-H stretch at 3420 cm$$^{-1}$$) and the thymine O4 carbonyl oxygen [1] [4]. This interaction likely stabilizes the anti-conformation of the nucleobase relative to the sugar.

In the solid state, the trityl group’s aromatic rings participate in CH-π interactions with adjacent molecules, creating a layered lattice structure. The thymine bases form intermittent N3-H···O2 hydrogen bonds with symmetry-related molecules, yielding a herringbone packing motif. These interactions collectively contribute to the compound’s relatively high melting point (observed at 198–201°C) [1].

Table 3: Proposed Hydrogen-Bonding Interactions

| Donor | Acceptor | Distance (Å) | Interaction Type |

|---|---|---|---|

| 3'-OH | Thymine O4 | 2.85 | Intramolecular |

| N3-H | O2 (symmetry) | 3.02 | Intermolecular |

| Trityl C-H | Phenyl π-system | 3.45 | CH-π stacking |

The integration of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine into solid-phase oligonucleotide synthesis requires careful consideration of support functionalization strategies. The trityl protecting group serves as a critical component in the attachment and subsequent synthetic manipulation of this nucleoside analog on solid supports [2] [3].

Universal Support Systems

Contemporary solid-phase synthesis employs universal support systems that can accommodate various nucleoside analogs, including trityl-protected lyxofuranosyl derivatives. Long chain alkylamine controlled-pore glass (CPG) represents the most versatile support option, providing loading capacities ranging from 40-80 μmol/g and compatibility with trityl monitoring systems [2]. These supports utilize linker phosphoramidite reagents containing cleavable 3'-ester linkages for nucleoside attachment, eliminating the need for pre-derivatized supports specific to individual nucleoside analogs.

The phosphoramidite coupling methodology for support functionalization proceeds through standard coupling cycles, where the trityl-protected nucleoside is attached via phosphoramidate diester linkage formation [2]. This approach provides reproducibility across column and 96-well plate formats on low-, medium-, and high-loading CPG supports, with coupling efficiencies typically exceeding 95% for trityl-protected nucleosides.

Support Loading and Capacity Considerations

Different solid support types offer varying loading capacities and performance characteristics for trityl-protected nucleoside incorporation. Controlled pore glass supports provide loading capacities of 30-100 μmol/g with excellent trityl monitoring compatibility, while polystyrene beads offer higher loading capacities of 100-200 μmol/g but may require modified synthesis conditions [3]. The choice of support directly impacts the efficiency of trityl deprotection and subsequent chain elongation steps.

Table 1: Physical Properties and Chemical Characteristics of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H28N2O5 | [1] |

| Molecular Weight | 484.54 g/mol | [1] |

| CAS Number | 55612-11-8 | [1] |

| Melting Point | 246-248°C | [1] [4] |

| Optical Activity | [α]20/D -39°, c = 0.5 in DMF | [1] [4] |

| Solubility | Chloroform, Dichloromethane, Methanol | [1] |

| Color/Form | White solid | [1] |

| Storage Conditions | Store under argon at -10°C | [5] |

Table 2: Solid-Phase Support Types for Oligonucleotide Synthesis

| Support Type | Loading Capacity (μmol/g) | Typical Scale | Trityl Monitoring | Reference |

|---|---|---|---|---|

| Controlled Pore Glass (CPG) | 30-100 | 40 nmol - 1 μmol | Compatible | [3] [6] |

| Polystyrene Beads | 100-200 | 200 nmol - 10 μmol | Compatible | [3] |

| Universal Amino-CPG | 50-150 | 40 nmol - 200 nmol | Compatible | [2] |

| Long Chain Alkylamine CPG | 40-80 | 200 nmol - 1 μmol | Compatible | [2] |

| TentaGel Resin | 200-400 | 1-10 μmol | Limited | [3] |

Functionalization Chemistry and Linker Design

The functionalization of solid supports for trityl-protected lyxofuranosyl nucleoside incorporation relies on robust linker chemistry that maintains stability throughout the synthesis cycle while providing clean cleavage conditions [7]. Base-labile linkers such as 4-((2-hydroxyethyl)sulfonyl)benzamide have been developed for specialized applications requiring 3'-phosphorylated oligonucleotides, demonstrating full compatibility with phosphoramidite chemistry and yielding desired products in excellent yields.

The linker design must accommodate the steric and electronic properties of the trityl protecting group while ensuring efficient coupling to the growing oligonucleotide chain. Succinate and sulfonyl diethanol linkages between the nucleoside and phosphoramidite group have proven particularly advantageous, allowing creation of both 3'-hydroxyl and 5'-phosphate termini on oligonucleotides [2].

Phosphoramidite Chemistry for Chain Elongation

The incorporation of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine into oligonucleotide sequences requires optimization of phosphoramidite chemistry protocols to accommodate the unique structural features of the lyxofuranosyl sugar and trityl protecting group [5] [8].

Coupling Reaction Optimization

Standard phosphoramidite coupling protocols require modification to achieve optimal incorporation of trityl-protected lyxofuranosyl nucleosides. The coupling reaction typically employs 5-ethylthio-1H-tetrazole as the activating agent, with reaction times extended to 2-15 minutes to ensure complete coupling [9] [3]. The strong electronegativity of the modified sugar moiety facilitates coupling by lowering the basicity of adjacent functional groups and pushing the equilibrium toward stable internucleoside phosphoramidite formation [8].

Coupling efficiencies for trityl-protected lyxofuranosyl derivatives typically range from 94-99% under optimized conditions, with double coupling protocols achieving efficiencies approaching 96-99% [8]. The incorporation of these modified nucleosides requires careful monitoring of coupling efficiency through trityl cation analysis, as incomplete coupling can lead to deletion sequences and reduced overall yield.

Deprotection and Capping Strategies

The deprotection of trityl groups from lyxofuranosyl nucleosides follows standard protocols using 2-3% trichloroacetic acid in dichloromethane, though reaction times may require optimization to prevent premature cleavage or incomplete deprotection [9] [3]. The orange-colored trityl cation formed during deprotection serves as a visual and analytical indicator of reaction progress and efficiency.

Capping of unreacted hydroxyl groups becomes particularly critical when incorporating modified nucleosides, as incomplete coupling can lead to branched or deletion products. Acetic anhydride and N-methylimidazole provide effective capping under standard conditions, preventing elongation of sequences with deletion mutations [9].

Table 3: Standard Phosphoramidite Chemistry Cycle Conditions

| Step | Reagent | Time | Efficiency | Reference |

|---|---|---|---|---|

| Detritylation | 2-3% Trichloroacetic acid in DCM | 30-60 seconds | >99% | [9] [3] |

| Coupling | Phosphoramidite + 5-ethylthio-1H-tetrazole | 2-15 minutes | 94-99% | [9] [3] [5] |

| Capping | Acetic anhydride + N-methylimidazole | 30-60 seconds | >99% | [9] [3] |

| Oxidation | Iodine in water/pyridine/THF | 30-60 seconds | >99% | [9] [3] |

Oxidation and Stabilization

The oxidation step converts unstable phosphite triester linkages to stable phosphate triester bonds, which is particularly important for oligonucleotides containing modified nucleosides like lyxofuranosyl derivatives [9]. Iodine in water/pyridine/tetrahydrofuran provides quantitative oxidation under standard conditions, though reaction monitoring becomes critical to prevent over-oxidation or side reactions with the modified sugar moiety.

Alternative oxidation reagents may be required for specialized applications, particularly when incorporating multiple modified nucleosides or when synthesis conditions must be maintained under strictly anhydrous conditions. The oxidation efficiency directly impacts the stability of the final oligonucleotide product and its resistance to nuclease degradation.

On-Demand Synthesis Approaches

Recent advances in on-demand phosphoramidite synthesis have enabled more efficient incorporation of modified nucleosides like trityl-protected lyxofuranosyl derivatives [5]. These approaches utilize flow chemistry and automated synthesis platforms to prepare phosphoramidites immediately before use, eliminating storage stability concerns and reducing purification requirements.

The on-demand synthesis approach employs 2-cyanoethyl diisopropylchlorophosphoramidite as the phosphitylating reagent, with reaction times optimized for individual nucleoside substrates. This methodology has demonstrated successful synthesis of oligonucleotides up to 51 nucleotides in length using solely on-demand prepared phosphoramidites, with yields determined based on isolated amounts of product oligonucleotide [5].

Trityl Cation Stability in Automated Synthesizers

The stability of trityl cations during automated oligonucleotide synthesis represents a critical parameter for successful incorporation of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine into synthetic sequences [10] [11] [6]. Understanding and optimizing trityl cation stability ensures consistent synthesis performance and product quality.

Automated Monitoring Systems

Modern DNA synthesizers incorporate trityl conductivity monitoring systems that provide real-time analysis of synthesis efficiency and quality [11] [6]. The AutoAnalysis trityl monitor utilizes individual conductivity detectors to measure trityl cation flow from each synthesis column, eliminating the need for fraction collectors and manual handling of potentially hazardous trityl samples.

Trityl conductivity monitoring automatically measures the amount of trityl cation released during detritylation, providing indirect monitoring of synthesis quality with results displayed at the end of each synthesis run [6]. The conductivity signal typically ranges from 0.8-1.2 μS under standard conditions, with optimized conditions achieving signals of 1.0-1.5 μS, indicating efficient trityl release and successful coupling.

Environmental Factors Affecting Stability

Multiple environmental factors influence trityl cation stability during automated synthesis, with temperature, humidity, and solvent composition playing critical roles [10] [12]. Standard synthesis conditions at pH 1-2 typically result in trityl loss of less than 5%, with half-lives of 4-6 hours under controlled conditions.

Extended storage in dichloromethane can result in 10-25% trityl loss with half-lives of 2-3 hours, while high vacuum drying conditions can cause dramatic trityl loss of 50-80% with half-lives as short as 30-60 minutes [10]. These findings highlight the importance of controlled processing conditions and the need for stabilizing additives during oligonucleotide workup.

Table 4: Trityl Cation Stability Under Various Conditions

| Condition | Trityl Loss (%) | Half-life | Reference |

|---|---|---|---|

| Standard synthesis (pH 1-2) | <5 | 4-6 hours | [10] [11] |

| Extended storage in DCM | 10-25 | 2-3 hours | [10] |

| High vacuum drying | 50-80 | 30-60 minutes | [10] |

| Presence of Tris base (45 mg/mL) | <1 | >12 hours | [10] |

| Automated synthesizer (25°C) | <3 | 6-8 hours | [11] [6] |

| Elevated temperature (65°C) | 15-30 | 1-2 hours | [10] [12] |

Stabilization Strategies

The addition of non-volatile bases such as Tris significantly improves trityl cation stability during oligonucleotide processing [10]. Addition of 45 mg of Tris base per mL of crude oligonucleotide solution prevents trityl loss in a concentration-dependent manner, reducing loss to less than 1% with half-lives exceeding 12 hours.

This stabilization approach addresses the hypothesis that high vacuum conditions drive equilibrium from protonated volatile bases as counterions toward the nucleic acid with loss of ammonia or methylamine gas. The addition of Tris provides a non-volatile base that maintains the protonation state of the oligonucleotide without being removed under vacuum conditions.

Synthesis Performance Parameters

Automated synthesizers demonstrate excellent performance parameters when properly configured for trityl-protected nucleoside incorporation [6] [13]. Coupling efficiencies typically range from 94-96% under standard conditions, improving to 96-99% under optimized conditions. Stepwise yields achieve 98-99% for standard synthesis and 99-99.5% for optimized protocols.

Overall yields for 20-nucleotide oligonucleotides range from 85-90% under standard conditions, with optimized conditions achieving 90-95% yields [6] [13]. Synthesis times remain consistent at 3-4 hours for 25-nucleotide sequences regardless of optimization level, though error rates improve from 1 in 150-200 base pairs to 1 in 200-300 base pairs under optimized conditions.

Table 5: Automated DNA Synthesizer Performance Parameters

| Parameter | Standard Conditions | Optimized Conditions | Reference |

|---|---|---|---|

| Coupling Efficiency | 94-96% | 96-99% | [11] [6] [13] |

| Stepwise Yield | 98-99% | 99-99.5% | [6] [13] |

| Overall Yield (20-mer) | 85-90% | 90-95% | [6] [13] |

| Synthesis Time (25-mer) | 3-4 hours | 3-4 hours | [6] |

| Trityl Conductivity Signal | 0.8-1.2 μS | 1.0-1.5 μS | [11] [6] |

| Error Rate | 1 in 150-200 bp | 1 in 200-300 bp | [13] [14] |

Temperature and pH Optimization

Temperature control represents a critical factor in maintaining trityl cation stability throughout the synthesis cycle [10] [12]. Elevated temperatures of 65°C result in increased trityl loss of 15-30% with reduced half-lives of 1-2 hours, emphasizing the importance of maintaining controlled temperature conditions during synthesis and workup procedures.

pH optimization ensures efficient trityl release during deprotection steps while minimizing premature loss during storage and handling. The standard synthesis pH of 1-2 provides optimal balance between deprotection efficiency and cation stability, though careful monitoring remains essential for modified nucleoside incorporation.